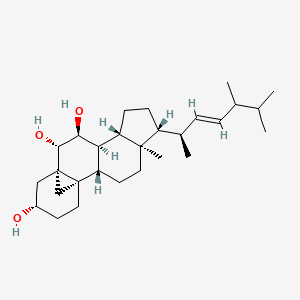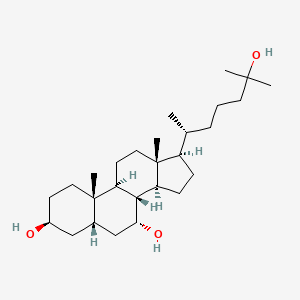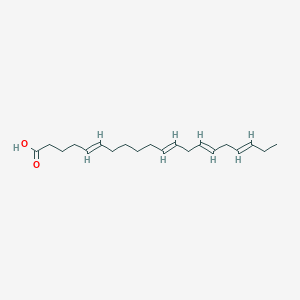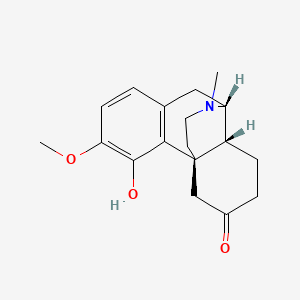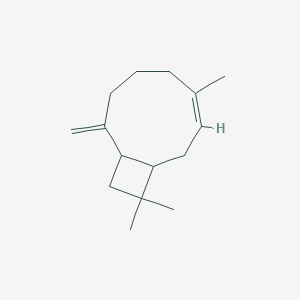
erythro-4-hydroxy-L-glutamate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythro-4-hydroxy-L-glutamate(1-) is a dicarboxylic acid monoanion obtained by deprotonation of the carboxy groups and protonation of the amino group of erythro-4-hydroxy-L-glutamic acid. It has a role as a human metabolite. It is a dicarboxylic acid monoanion and a L-alpha-amino acid anion. It derives from a L-glutamate(1-). It is a conjugate base of an erythro-4-hydroxy-L-glutamic acid.
Aplicaciones Científicas De Investigación
1. Enzymatic Activity and Interaction
Erythro-4-hydroxy-L-glutamate(1-) demonstrates significant enzymatic interactions. It was found to be a substrate for glutamate decarboxylase from Escherichia coli, indicating its potential role in biochemical processes involving amino acid transformations. The erythro isomer specifically yielded succinic semialdehyde after hydrolysis, highlighting its distinct biochemical properties compared to other isomers (Vidal-Cros, Gaudry, & Marquet, 1985).
2. Impact on Glutamate Transporters and NMDA Receptors
Research has shown that erythro-4-hydroxy-L-glutamate(1-) affects glutamate transporters and NMDA receptors. This compound inhibited glutamate transporters in rat hippocampal synaptosomes and influenced excitatory amino acid transporters, demonstrating its potential influence on neurotransmission processes. Interestingly, its enantiomers showed differential effects on NMDA receptor agonism, which could be relevant for neurological studies (Foster et al., 2016).
3. Pharmacological Characterization
Erythro-4-hydroxy-L-glutamate(1-) and its analogues have been characterized pharmacologically, particularly at glutamate receptors. This research provides insights into the compound's activity at ionotropic and metabotropic glutamate receptors, contributing to a better understanding of its potential therapeutic applications in neurological disorders (Conti et al., 2007).
4. Inhibitory Effects on Neuronal Activity
The compound has shown inhibitory effects on specific neurons. It was found to inhibit a spontaneously firing neurone in the subesophageal ganglia of an African giant snail, suggesting its potential as a neurotransmitter or neuromodulator in various species (Takeuchi et al., 1975).
5. Potential in Neurotransmitter Synthesis
Research indicates that erythro-4-hydroxy-L-glutamate(1-) could play a role in neurotransmitter synthesis. Studies suggest its involvement in the supply of glutamate for glutathione synthesis in human erythrocytes, emphasizing its importance in maintaining cellular health and function (King & Kuchel, 1985).
6. Relevance in Neurological Disorders
Erythro-4-hydroxy-L-glutamate(1-) has potential implications in the study of neurological disorders. It has been associated with glutamate, a major excitatory neurotransmitter in the brain, and could contribute to understanding the pathophysiology of disorders like epilepsy and neurodegenerative diseases (Meldrum, 2000).
Propiedades
Fórmula molecular |
C5H8NO5- |
|---|---|
Peso molecular |
162.12 g/mol |
Nombre IUPAC |
(2S,4R)-2-azaniumyl-4-hydroxypentanedioate |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/p-1/t2-,3+/m0/s1 |
Clave InChI |
HBDWQSHEVMSFGY-STHAYSLISA-M |
SMILES isomérico |
C([C@@H](C(=O)[O-])[NH3+])[C@H](C(=O)[O-])O |
SMILES |
C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O |
SMILES canónico |
C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromo-3-methylphenyl)-4-[(3-methoxypropylamino)methylidene]-5-methyl-3-pyrazolone](/img/structure/B1240086.png)




